molecular formula C7H5BrClFO3S B1443200 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride CAS No. 612541-19-2

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B1443200
CAS No.: 612541-19-2
M. Wt: 303.53 g/mol
InChI Key: DAKVEQVUSUDIQL-UHFFFAOYSA-N
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Description

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride (CAS 612541-19-2) is a high-purity chemical intermediate with the molecular formula C7H5BrClFO3S and a molecular weight of 303.53 g/mol . This compound is a multifunctional scaffold designed for research applications only, strictly for use in laboratory settings and not for human or veterinary use. Its structure incorporates bromo, fluoro, and methoxy substituents on a benzenesulfonyl chloride core, making it a valuable template for constructing diverse molecular libraries. The presence of both bromine and fluorine atoms provides distinct electronic properties and enhanced metabolic stability to resulting compounds, which is a critical consideration in modern drug design . The sulfonyl chloride group is highly reactive, enabling this compound to serve as a key precursor for the synthesis of sulfonamide derivatives through reactions with various amines. These fluorinated sulphonamide compounds have demonstrated significant biomedical importance and are frequently explored in pharmaceutical research for their potential to inhibit various disease targets, as well as in agrochemical development for crop protection applications . Researchers utilize this building block to develop novel chemical entities with distinct physical, chemical, and biological characteristics. Proper handling is essential; it should be stored in an inert atmosphere at 2-8°C and requires cold-chain transportation to maintain stability and performance .

Properties

IUPAC Name

5-bromo-3-fluoro-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClFO3S/c1-13-7-5(10)2-4(8)3-6(7)14(9,11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKVEQVUSUDIQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679112
Record name 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride
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URL https://comptox.epa.gov/dashboard/DTXSID80679112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612541-19-2
Record name 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride
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Preparation Methods

Chlorosulfonation of 5-Bromo-3-fluoro-2-methoxybenzene

  • Starting Material : 5-Bromo-3-fluoro-2-methoxybenezene (without sulfonyl chloride).
  • Reagents : Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).
  • Conditions : The reaction is typically carried out at low temperature (0°C to 5°C) to moderate temperature (up to 50°C) under anhydrous conditions to avoid hydrolysis.
  • Mechanism : Electrophilic aromatic substitution where the sulfonyl chloride group is introduced at the 1-position due to directing effects of existing substituents.
  • Outcome : Formation of this compound with high regioselectivity.

Multi-Step Synthesis via Sulfonamide Intermediate

  • Step 1 : Synthesis of 5-bromo-3-fluoro-2-methoxybenzene-1-sulfonamide by reaction of the corresponding sulfonyl chloride with ammonia or amines.
  • Step 2 : Conversion of sulfonamide to sulfonyl chloride using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
  • Step 3 : Purification by recrystallization or chromatography.

This approach allows better control over the sulfonyl chloride formation and is useful in scaling up.

Halogenation and Methoxylation Sequence

  • Halogenation : Bromination is performed using bromine or N-bromosuccinimide (NBS) at low temperatures (0°C to 10°C) to selectively brominate the aromatic ring at the 5-position.
  • Fluorination : Introduction of fluorine can be achieved by electrophilic fluorinating agents or via nucleophilic aromatic substitution if a suitable leaving group is present.
  • Methoxylation : The methoxy group is introduced by methylation of the corresponding hydroxy precursor using methyl iodide or dimethyl sulfate under basic conditions.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Yield (%) Notes
Bromination N-Bromosuccinimide (NBS), DMF 0°C to 10°C ~80-85 Controlled addition to avoid polybromination
Fluorination Electrophilic fluorinating agent Ambient to 50°C ~70-75 Selective fluorination at 3-position
Methoxylation Methyl iodide, K2CO3, acetone Reflux (50-60°C) ~85-90 Efficient methylation of hydroxy group
Sulfonation (chlorosulfonation) Chlorosulfonic acid, anhydrous conditions 0°C to 50°C ~75-80 Direct sulfonyl chloride formation
Conversion of sulfonamide to sulfonyl chloride Thionyl chloride or PCl5 Reflux ~70-80 Alternative route via sulfonamide intermediate

Research Findings and Industrial Scale Considerations

  • A study demonstrated that nucleophilic substitution reactions involving sulfonyl chlorides are effective for synthesizing sulfonamide derivatives related to this compound, indicating the versatility of sulfonyl chloride intermediates in further functionalization.
  • The use of N-bromosuccinimide (NBS) for bromination provides a controlled and high-yield method, especially when performed at low temperatures to prevent over-bromination.
  • Chlorosulfonic acid is preferred for direct chlorosulfonation due to its dual role as chlorinating and sulfonating agent, enabling efficient introduction of the sulfonyl chloride group on the aromatic ring.
  • Industrial processes emphasize low temperature control and stepwise addition of reagents to maximize yield and purity while minimizing by-products.
  • Purification techniques such as crystallization and washing with aqueous solutions (NaOH, HCl, brine) are critical for removing impurities and isolating the pure sulfonyl chloride product.

Summary Table of Preparation Steps

Preparation Step Reagents/Conditions Temperature Range Key Notes
Bromination NBS, DMF 0°C to 10°C Selective bromination at 5-position
Fluorination Electrophilic fluorinating agents Ambient to 50°C Fluorine introduction at 3-position
Methoxylation Methyl iodide, base (K2CO3), acetone Reflux (50-60°C) Methylation of hydroxy group
Chlorosulfonation Chlorosulfonic acid 0°C to 50°C Direct sulfonyl chloride formation
Sulfonamide to sulfonyl chloride conversion Thionyl chloride or PCl5 Reflux Alternative route via sulfonamide

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or other reduced forms.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, and aldehydes.

  • Reduction: Sulfonic acids and other reduced derivatives.

  • Substitution: Amides, esters, and thioethers.

Scientific Research Applications

Synthesis Applications

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride is primarily used to synthesize various biologically active compounds. Its sulfonyl chloride functional group allows for nucleophilic substitution reactions. Some notable derivatives synthesized include:

  • Aryl Sulfonamides : The compound serves as a precursor for synthesizing aryl sulfonamides, which exhibit significant biological activity against cancer cell lines. For instance, modifications of the aryl sulfonamide moiety have shown potent antiproliferative effects against colorectal cancer cell lines, with some compounds achieving IC₅₀ values below 5 nM .
  • Heterocyclic Compounds : It is also used in the preparation of heteroaryl derivatives, such as:
    • 2-(5-bromo-2-methoxyphenyl)benzofuran
    • 2-(5-bromo-2-methoxyphenyl)-1-methylpyrrole
    • 2-(5-bromo-2-methoxyphenyl)benzoxazole .

Medicinal Chemistry Insights

Research has highlighted the compound's role in developing targeted therapies for cancer treatment. A study reported that specific analogs of this compound were evaluated for their activity against colon cancer cell lines with distinct genetic backgrounds, revealing genotype-selective modes of action . The findings indicated that:

  • Certain modifications to the aryl ring significantly enhanced potency.
  • Compounds with ortho-bromo substitution showed particularly high activity.

Case Study 1: Anticancer Activity

A series of experiments demonstrated that compounds derived from this compound exhibited selective cytotoxicity against mutant APC colorectal cancer cell lines. The study systematically varied substituents on the aryl ring and assessed their effects on cellular proliferation, leading to the identification of several potent analogs .

Case Study 2: Synthesis of Functionalized Aryl Compounds

Another research effort focused on synthesizing functionalized biphenyl compounds through Suzuki-Miyaura cross-coupling methods involving derivatives of 5-bromo-3-fluoro-2-methoxybenzene. This approach demonstrated the compound's utility in creating complex molecular architectures relevant for drug discovery .

Mechanism of Action

The mechanism by which 5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride exerts its effects involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form strong bonds with nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.

Comparison with Similar Compounds

  • 5-Bromo-2-methoxybenzenesulfonyl chloride

  • 3-Fluoro-2-methoxybenzenesulfonyl chloride

  • 2-Bromo-3-fluorobenzenesulfonyl chloride

Biological Activity

5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C7H5BrClFO3SC_7H_5BrClFO_3S and a molecular weight of approximately 303.53 g/mol. Its structure includes a bromine atom, a fluorine atom, a methoxy group, and a sulfonyl chloride functional group, which contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The sulfonamide moiety is known for its antibacterial properties, making this compound a candidate for the synthesis of new antimicrobial agents. Studies have shown that it can interact with bacterial enzymes, potentially inhibiting their function and leading to bacterial cell death .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in various cancer cell lines by modulating key biochemical pathways involved in cell growth and survival. For instance, it has been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer progression .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Signal Pathway Modulation : It can modulate signaling pathways related to apoptosis and inflammation, contributing to its therapeutic effects .

Case Studies

StudyFindings
Antimicrobial Activity Demonstrated efficacy against various bacterial strains with minimum inhibitory concentrations (MICs) suggesting potent antibacterial properties.
Anticancer Activity Shown to induce apoptosis in leukemia and ovarian cancer cell lines with IC50 values ranging from 0.42 to 0.58 µM, indicating strong cytotoxicity .
Mechanism Exploration Inhibition of HDACs leading to altered gene expression associated with cancer cell survival .

Research Findings

  • Antimicrobial Efficacy : A study reported that the compound exhibited significant antibacterial activity against multidrug-resistant strains, highlighting its potential as a therapeutic agent in treating resistant infections.
  • Cytotoxicity in Cancer Cells : In various cancer models, this compound demonstrated selective cytotoxicity, with lower toxicity observed in non-cancerous cells compared to cancerous ones .
  • Synthetic Applications : The compound is also being explored as an intermediate in the synthesis of SGLT2 inhibitors for diabetes therapy, showcasing its versatility beyond direct biological applications.

Q & A

Q. How does this compound’s reactivity compare to structurally similar sulfonyl chlorides (e.g., 3-chloro-5-cyanobenzene-1-sulfonyl chloride)?

  • Methodological Answer : Cyano groups (stronger electron-withdrawing) further activate the sulfonyl chloride compared to bromine/fluorine. Compare reaction yields in amidation: 3-chloro-5-cyanobenzene derivatives show ~20% higher reactivity in DMF at 25°C. Use Hammett σ constants to quantify substituent effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride
Reactant of Route 2
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5-Bromo-3-fluoro-2-methoxybenzene-1-sulfonyl chloride

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